molecular formula C16H24O3 B1605371 Methyl alpha ionone glycidate CAS No. 67905-40-2

Methyl alpha ionone glycidate

Cat. No.: B1605371
CAS No.: 67905-40-2
M. Wt: 264.36 g/mol
InChI Key: WOCOGWMEEYJGLH-UHFFFAOYSA-N
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Description

Contextualization within the Glycidate Ester Class

Glycidic esters, also known as α,β-epoxy esters, are a class of organic compounds featuring an epoxide ring adjacent to an ester functional group. mychemblog.com These compounds are notable for their utility as versatile synthetic intermediates. mychemblog.com The epoxide ring, a three-membered cyclic ether, is susceptible to ring-opening reactions by a variety of nucleophiles, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. mychemblog.com

The synthesis of glycidic esters is often achieved through the Darzens condensation, a reaction discovered by Auguste Georges Darzens in 1904. mychemblog.comwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. mychemblog.comwikipedia.org The mechanism is akin to an aldol (B89426) reaction, where the base facilitates the formation of a carbanion from the α-haloester, which then attacks the carbonyl carbon of the ketone or aldehyde. mychemblog.com An subsequent intramolecular nucleophilic substitution reaction forms the characteristic epoxide ring. wikipedia.org An alternative, though less direct, synthetic route involves the epoxidation of an α,β-unsaturated ester. wikipedia.orgacs.org

The reactivity of the glycidic ester functionality makes these compounds valuable in organic synthesis. For instance, hydrolysis of the ester group can be followed by decarboxylation, leading to a rearrangement of the epoxide to form a carbonyl compound. wikipedia.org This reactivity has been harnessed in the synthesis of various compounds, including those with applications in the fragrance and pharmaceutical industries. webadorsite.comwikipedia.org

Relationship to Ionone (B8125255) and Norisoprenoid Chemistry

The structure of methyl alpha-ionone (B122830) glycidate is directly related to the ionones, a group of aroma compounds that contribute significantly to the scent of flowers like violets and roses. wikipedia.org Ionones are classified as norisoprenoids, which are C13-terpenoid derivatives formed from the enzymatic cleavage of carotenoids. researchgate.netacs.org

Specifically, the ionone family, which includes alpha-ionone and beta-ionone, possesses a characteristic megastigmane carbon skeleton. acs.org Alpha-ionone is known for its warm, woody, and violet-like aroma. guidechem.com The biosynthesis of ionones in plants involves the action of carotenoid cleavage dioxygenases (CCDs) on carotenoid precursors. mdpi.com For example, the cleavage of β-carotene can yield β-ionone. researchgate.netmdpi.com

The chemical synthesis of ionones often starts from citral (B94496) and acetone (B3395972) through an aldol condensation to form pseudoionone (B86502), which is then cyclized in an acidic medium to produce a mixture of ionone isomers. wikipedia.orgperfumerflavorist.com The specific conditions of the cyclization reaction, such as the acid used and the temperature, influence the ratio of α- and β-ionone in the final product. perfumerflavorist.com

Methyl alpha-ionone glycidate can be conceptualized as a derivative of alpha-ionone where the ketone functionality has been transformed into a glycidic ester. This structural modification impacts the molecule's chemical properties and potential applications.

Historical Development of its Chemical Synthesis and Study

Research into ionones and their derivatives has been ongoing since the late 19th century, with the first synthesis of β-ionone reported in 1893. acs.org The study of norisoprenoids gained further traction with their identification in various natural sources and the elucidation of their biosynthetic pathways from carotenoids. acs.orgmdpi.com The development of biotechnological methods for the production of norisoprenoid aroma compounds is an active area of research, driven by the low natural abundance of these compounds. researchgate.net

The study of methyl alpha-ionone glycidate itself is likely situated within the broader context of exploring novel fragrance compounds and synthetic intermediates. The modification of the ionone structure to include a glycidic ester moiety would be a logical step for chemists seeking to create new molecules with potentially unique olfactory properties or to utilize them as building blocks for more complex chemical structures.

Data Tables

Table 1: Chemical Properties of Methyl alpha-ionone glycidate

PropertyValue
Molecular FormulaC16H24O3 lookchem.com
Molecular Weight264.36 g/mol lookchem.com
CAS Number67905-40-2 lookchem.com
Boiling Point320.8°C at 760 mmHg lookchem.com
Density1.101 g/cm³ lookchem.com
Flash Point131.7°C lookchem.com
LogP3.25560 lookchem.com

Table 2: Related Compounds

Compound NameMolecular FormulaKey Characteristics
alpha-IononeC13H20O wikipedia.orgA norisoprenoid with a violet-like aroma. guidechem.com
beta-IononeC13H20O wikipedia.orgAn isomer of alpha-ionone, also a significant fragrance compound. wikipedia.org
PseudoiononeC13H20OAn acyclic intermediate in the synthesis of ionones. perfumerflavorist.com
CitralC10H16OA key starting material for the synthesis of ionones. wikipedia.orgperfumerflavorist.com
Ethyl methylphenylglycidateC12H14O3 wikipedia.orgA well-known glycidic ester used as a strawberry flavoring. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67905-40-2

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

methyl 3-methyl-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate

InChI

InChI=1S/C16H24O3/c1-11-7-6-9-15(2,3)12(11)8-10-16(4)13(19-16)14(17)18-5/h7-8,10,12-13H,6,9H2,1-5H3

InChI Key

WOCOGWMEEYJGLH-UHFFFAOYSA-N

SMILES

CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC2(C(O2)C(=O)OC)C)(C)C

Origin of Product

United States

Chemical Reactivity and Transformations of Methyl Alpha Ionone Glycidate

Reactivity of the Epoxide (Oxirane) Ring

The three-membered epoxide ring in Methyl alpha ionone (B8125255) glycidate is characterized by significant ring strain, rendering it susceptible to nucleophilic attack. This inherent reactivity is the basis for its most common and synthetically useful transformations. The ring-opening of epoxides can be catalyzed by either acids or bases, proceeding through different mechanisms and often resulting in different regiochemical outcomes. youtube.comsemanticscholar.org

The cleavage of the epoxide ring can be initiated under both acidic and basic conditions, leading to the formation of 1,2-diols or their derivatives. semanticscholar.orgorganicreactions.org

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, which makes the ring more susceptible to nucleophilic attack by weakening the carbon-oxygen bonds. researchgate.net This protonation step creates a better leaving group. The subsequent nucleophilic attack exhibits characteristics of both SN1 and SN2 mechanisms. organicreactions.org The nucleophile will preferentially attack the more substituted carbon atom of the epoxide, a result consistent with an SN1-like pathway where a partial positive charge is stabilized at the more substituted position. semanticscholar.org The reaction proceeds with a backside attack, leading to a trans configuration of the nucleophile and the resulting hydroxyl group. organicreactions.org For example, hydrolysis with dilute aqueous acid yields a trans-1,2-diol. semanticscholar.org

Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 reaction. organicreactions.org Due to steric hindrance, the nucleophile will attack the less substituted carbon atom of the oxirane ring. semanticscholar.orgwikipedia.org This reaction does not involve a protonated intermediate. The initial product is an alkoxide, which is then protonated during a subsequent workup step to yield the final alcohol product. wikipedia.org The stereochemistry of this reaction also results in a trans arrangement of the incoming nucleophile and the hydroxyl group. askiitians.com

Table 1: Summary of Epoxide Ring-Opening Reactions
ConditionCatalyst/NucleophileMechanism TypeRegioselectivity (Site of Attack)StereochemistryTypical Product
AcidicH₃O⁺, HX, ROH/H⁺SN1-likeMore substituted carbonTrans additiontrans-1,2-diol, trans-halohydrin
Basic⁻OH, ⁻OR, Grignard reagentsSN2Less substituted carbonTrans additiontrans-1,2-diol, trans-ether alcohol

Decarboxylation Reactions of Glycidic Esters

A hallmark reaction of glycidic esters, including Methyl alpha ionone glycidate, is their conversion to carbonyl compounds through a sequence of hydrolysis and decarboxylation. lscollege.ac.in This transformation is a key step in the Darzens condensation reaction sequence, often used for the homologation (extending the carbon chain by one unit) of aldehydes and ketones. The process begins with the saponification (hydrolysis) of the ester to form the corresponding glycidic acid salt, which is then acidified and heated to induce decarboxylation. lscollege.ac.in

The decarboxylation of glycidic acids is a thermally unstable process that proceeds readily upon heating. Mechanistic studies suggest that the reaction occurs via the formation of an enol intermediate. The glycidic acid first undergoes ring opening and loss of carbon dioxide. This process can be facilitated by heating the isolated glycidic acid or by warming an aqueous solution after acidification of the glycidate salt. The resulting enol then tautomerizes to the more stable keto form, yielding the final aldehyde or ketone product. If the starting carbonyl compound for the Darzens synthesis was a ketone (as is the case for ionone), the final product after decarboxylation is a new, larger ketone.

Table 2: Steps in the Decarboxylation of Glycidic Esters
StepReagents/ConditionsIntermediateFinal Product
1. Hydrolysis (Saponification)Aqueous base (e.g., NaOH), then acid (e.g., HCl)Glycidic acid-
2. DecarboxylationHeatEnolKetone or Aldehyde

Formation of Chemically Significant Derivatives

The primary and most significant chemical transformation of this compound leads to the formation of a homologated ketone. Following the hydrolysis and decarboxylation pathway, the resulting product is a derivative of alpha-iso-methyl ionone, a valuable compound in the fragrance industry known for its floral and woody scent. The Darzens reaction, which produces the glycidic ester, followed by this decarboxylation step, serves as a synthetic route to ketones with an additional carbon atom compared to the starting material. The synthesis of alpha-iso-methyl ionone typically involves the condensation of citral (B94496) with methyl ethyl ketone. lscollege.ac.in The use of a glycidic ester intermediate represents a potential pathway in the broader synthesis of complex ionone derivatives.

Other Characteristic Chemical Reactions

Beyond the principal reactions of the epoxide and ester groups, this compound can potentially undergo other transformations. The product of the Darzens reaction can be subjected to various conditions that induce rearrangements of the epoxide into different carbonyl structures. Under the acidic conditions used for ring-opening or the thermal conditions for decarboxylation, rearrangements of the carbon skeleton of the ionone moiety itself are possible. Ionones and related terpenes are known to undergo acid-catalyzed cyclizations and rearrangements. Furthermore, the double bonds present in the cyclohexene (B86901) ring and the side chain of the ionone structure could potentially undergo reactions such as hydrogenation or electrophilic addition, although these reactions are not characteristic of the glycidic ester functionality itself.

Advanced Analytical Techniques for Structural and Purity Assessment

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of organic molecules like Methyl alpha-ionone (B122830) glycidate. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a compound like Methyl alpha-ionone glycidate, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR spectroscopy is used to determine the number and types of carbon atoms present. Two-dimensional NMR techniques can be employed for the complete assignment of complex spectra, as has been demonstrated in the analysis of related oligosaccharides nih.gov.

Table 1: Characteristic Mass Fragments of the Related Compound α-Ionone

Mass-to-Charge Ratio (m/z) Proposed Fragment Identity Fragmentation Pathway
192 Molecular Ion [M]⁺ Electron Ionization
177 [M - CH₃]⁺ Loss of a methyl radical
136 [C₉H₁₂O]⁺ Retro-Diels-Alder cleavage
43 [C₂H₃O]⁺ Acylium ion from α-cleavage

This table is based on the fragmentation of α-ionone, a structurally related precursor.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl alpha-ionone glycidate would be expected to show characteristic absorption bands corresponding to the ester group (C=O and C-O stretching), the epoxide ring (C-O stretching), and various C-H bonds within the cyclic and acyclic portions of the structure.

Chromatographic Separations and Quantitative Analysis (e.g., GC, GC/MS, MDGC)

Chromatographic techniques are essential for separating Methyl alpha-ionone glycidate from raw materials, reaction byproducts, or the complex matrices of consumer products. Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds, making it ideal for fragrance ingredients. news-medical.net

In a typical GC analysis, the sample is vaporized and passed through a capillary column containing a stationary phase. aaup.edu Separation is achieved based on the differential partitioning of analytes between the mobile (carrier gas) and stationary phases. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) provides identification. documentsdelivered.com

However, fragrance formulations are often highly complex, containing hundreds of components. chromatographyonline.com In such cases, single-dimension GC may lack the necessary peak capacity to resolve all analytes, leading to co-elution where multiple compounds elute at the same time. news-medical.netchromatographyonline.com To overcome this limitation, Multidimensional Gas Chromatography (MDGC) is employed. news-medical.netmdpi.com MDGC systems use two or more columns with different stationary phases. gcms.cz A selected portion (a "heart-cut") of the effluent from the first column is transferred to a second column for further separation. mdpi.comoregonstate.edu This approach significantly enhances separation power, allowing for the isolation of target analytes from interfering matrix components. chromatographyonline.commdpi.com

Table 2: Comparison of 1D-GC and MDGC for Complex Fragrance Analysis

Feature Single-Dimension GC (1D-GC) Multidimensional GC (MDGC)
Number of Columns 1 2 or more
Peak Capacity Lower (approx. 150-200 compounds) oregonstate.edu Higher (up to 400+ compounds) oregonstate.edu
Resolution Sufficient for simple mixtures Superior for complex matrices and isomers chromatographyonline.com
Analysis Type General screening, purity checks Target analysis, trace analysis, isomer separation mdpi.com

| Application | Routine quality control | Analysis of essential oils, perfumes, flavor extracts mdpi.comoregonstate.edu |

The synthesis of Methyl alpha-ionone glycidate can result in a mixture of isomers (e.g., cis/trans isomers related to the glycidate ring). These isomers often have very similar physical properties and boiling points, making their separation by conventional GC challenging. gcms.cz Their co-elution can lead to ambiguous identification and inaccurate quantification. gcms.cz

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) and heart-cut MDGC are particularly effective for resolving isomeric mixtures. gcms.czchromatographyonline.com By using a second column with a different polarity, subtle differences in the isomers' structures can be exploited to achieve separation. gcms.cz For example, GCxGC has been shown to separate a single peak from a primary column into eight distinct overlapping components in a fragrance analysis. chromatographyonline.com This level of resolution is critical for accurate purity assessment and for understanding the relationship between specific isomers and sensory properties.

Methyl alpha-ionone glycidate possesses chiral centers, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities, including distinct odors. Therefore, the ability to separate and quantify individual enantiomers is crucial.

Enantiomeric analysis is typically performed using chiral gas chromatography. This technique utilizes a GC column with a chiral stationary phase (CSP). The most common CSPs for this purpose are cyclodextrin derivatives. nih.govresearchgate.net These chiral selectors interact diastereomerically with the enantiomers, leading to different retention times and thus, their separation.

Studies on the related compound α-ionone have successfully demonstrated enantiomeric separation using various cyclodextrin-based CSPs. nih.govresearchgate.netnih.gov For instance, octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin has been used as a chiral selector for the enantioselective analysis of α-ionone in wine. nih.gov The choice of the specific cyclodextrin derivative and the GC conditions (e.g., temperature program) are critical for achieving baseline separation of the enantiomers. researchgate.net This approach allows for the determination of the enantiomeric ratio (e.g., (R)- vs. (S)-enantiomer), which is important for authenticity control and for linking sensory perception to specific stereochemistry. nih.gov

Table 3: Chiral Stationary Phases Used for Enantiomeric Separation of the Related Compound α-Ionone

Chiral Selector (Stationary Phase) Polysiloxane Solvent Efficacy
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin PS-086 Effective for enantiomer separation nih.govresearchgate.net
Octakis(2,6-di-O-pentyl-3-O-trifluoroacetyl)-γ-cyclodextrin SE-54 Effective for enantiomer separation nih.govresearchgate.net
Octakis(2,6-di-O-pentyl-3-O-butanoyl)-γ-cyclodextrin SE-54 Effective for enantiomer separation researchgate.net
Octakis(2,3-di-O-pentyl-6-O-methyl)-γ-cyclodextrin Not specified Used for trace-level enantioselective analysis nih.gov

This table is based on the analysis of α-ionone, a structurally related precursor.

Biochemical Transformations and Biocatalysis of Ionone Derivatives Non Human Specific

Microbial Bioconversion Pathways of Ionones

The microbial transformation of ionones is a key area of interest for producing natural and novel flavor and fragrance compounds. Various microorganisms have been screened for their ability to convert ionone (B8125255) substrates into valuable derivatives. Fungi, such as Aspergillus niger, and bacteria, like Streptomyces species, have been prominently featured in these studies. nih.govnih.gov These microorganisms employ their enzymatic machinery to introduce chemical modifications to the ionone structure, primarily through oxidation and hydroxylation reactions.

Research has led to the identification of several metabolites from the microbial bioconversion of α-ionone and its derivatives. These products are typically formed through the introduction of hydroxyl or keto groups at various positions on the ionone molecule. For instance, the biotransformation of α-ionone by Aspergillus niger JTS 191 has been shown to yield a variety of products. nih.gov Similarly, studies with different fungal strains have reported the formation of hydroxylated and keto derivatives from α-, β-, and γ-ionone isomers. nih.gov

The bioconversion of α-ionone by Aspergillus niger JTS 191 resulted in major products such as cis-3-hydroxy-α-ionone, trans-3-hydroxy-α-ionone, and 3-oxo-α-ionone. nih.gov Other identified products from this bioconversion include 2,3-dehydro-α-ionone and 3,4-dehydro-β-ionone. nih.gov Analogous products were also identified from the bioconversion of α-methylionone and α-isomethylionone by the same fungal strain. nih.gov

Furthermore, a screening of 215 Streptomyces strains revealed their capacity to hydroxylate α-ionone. Several strains, including S. fradiae, S. arenae, and S. griseus, were found to convert α-ionone to 3-hydroxy-α-ionone with high activity. nih.govresearchgate.net

Below is an interactive data table summarizing the identified bioconversion products of α-ionone by different microorganisms.

The formation of various bioconversion products suggests the involvement of specific metabolic pathways and enzyme systems. The hydroxylation and oxidation reactions are primarily catalyzed by monooxygenases, particularly cytochrome P450 enzymes. nih.gov These enzymes are known for their ability to introduce oxygen atoms into a wide range of substrates, leading to their functionalization.

Based on the analysis of fermentation products over time, a metabolic pathway for α-ionones has been proposed. nih.gov The initial step is likely the hydroxylation of the cyclohexene (B86901) ring, followed by further oxidation to a ketone. For instance, the conversion of α-ionone to 3-hydroxy-α-ionone is a key step, which can then be further oxidized to 3-oxo-α-ionone.

The enzymatic systems in Streptomyces appear to be highly regioselective, primarily targeting the C-3 position of the α-ionone ring. nih.govresearchgate.net This is in contrast to some fungal systems that may produce a wider range of hydroxylated and oxidized products. nih.gov The enzymes responsible for these transformations are of great interest for industrial applications due to their specificity and efficiency.

Stereochemical Features of Biotransformations

The biotransformation of ionones often exhibits a high degree of stereoselectivity, meaning that the enzymes preferentially produce one stereoisomer over another. This is a significant advantage over chemical synthesis, which often results in racemic mixtures.

In the case of α-ionone biotransformation by Streptomyces strains, the hydroxylation process has been shown to be highly regio- and stereoselective. nih.govresearchgate.netnih.gov When racemic α-ionone was used as a substrate, the enzymatic hydroxylation resulted in the exclusive formation of only two enantiomers: (3R,6R)- and (3S,6S)-hydroxy-α-ionone. nih.govresearchgate.netnih.gov This indicates that the hydroxyl group is introduced in a specific orientation relative to the existing stereocenter at C-6 of the ionone ring.

The stereochemical outcome of the biotransformation is dependent on the specific microorganism and its enzymatic machinery. The elucidation of these stereochemical features is crucial for understanding the enzyme mechanisms and for the targeted production of specific, high-value stereoisomers of ionone derivatives.

The following table summarizes the stereochemical outcomes of α-ionone biotransformation by Streptomyces species.

Theoretical and Computational Chemistry Approaches

Mechanistic Investigations of Glycidate and Ionone (B8125255) Reactions

The formation of Methyl alpha-ionone (B122830) glycidate proceeds via the Darzens condensation, a classic organic reaction that involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgorganic-chemistry.org In the case of Methyl alpha-ionone glycidate, the reactants are α-ionone and a methyl haloacetate (e.g., methyl chloroacetate).

The generally accepted mechanism for the Darzens reaction, which can be applied to the synthesis of Methyl alpha-ionone glycidate, involves several key steps:

Enolate Formation: A strong base abstracts a proton from the α-carbon of the methyl haloacetate, forming a resonance-stabilized enolate. wikipedia.orgyoutube.com The choice of base is critical to ensure efficient deprotonation without promoting side reactions. wikipedia.org

Nucleophilic Attack: The newly formed carbanion of the enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of α-ionone. This step results in the formation of a new carbon-carbon bond and a halohydrin intermediate. wikipedia.orgorganic-chemistry.org

Intramolecular SN2 Reaction: The alkoxide generated in the previous step then undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the halogen. This displaces the halide ion and leads to the formation of the epoxide ring, yielding Methyl alpha-ionone glycidate. wikipedia.orgorganic-chemistry.org

Theoretical studies can model each of these steps to determine the reaction pathway and identify the rate-determining step. By calculating the energy of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed.

Computational Modeling of Stereoselectivity in Synthesis

A significant challenge in the synthesis of Methyl alpha-ionone glycidate is controlling the stereochemistry of the final product. The reaction can lead to the formation of different stereoisomers (diastereomers and enantiomers) due to the creation of new chiral centers. wikipedia.orgorganic-chemistry.org Computational modeling is an invaluable tool for predicting and understanding the origins of stereoselectivity in such reactions.

Density Functional Theory (DFT) is a commonly employed computational method for studying the stereoselectivity of organic reactions. nih.govnih.gov By using functionals such as B3LYP and appropriate basis sets (e.g., 6-31G* or larger), the geometries and energies of the various possible transition states leading to different stereoisomers can be calculated. nih.gov

The stereochemical outcome of the Darzens reaction is determined during the nucleophilic attack of the enolate on the α-ionone carbonyl group, which establishes the relative configuration of the newly formed stereocenters in the halohydrin intermediate. wikipedia.org The subsequent intramolecular cyclization to form the epoxide ring then proceeds with a defined stereochemical consequence.

Computational models can elucidate the factors governing which diastereomeric transition state is lower in energy. These factors can include:

Steric Hindrance: The model can quantify the steric interactions between the bulky substituents on both the α-ionone and the enolate in the transition state.

Electronic Effects: The electronic properties of the reactants and the transition state can influence the reaction pathway.

Solvent Effects: Computational models can also incorporate the effects of the solvent, which can play a significant role in stabilizing or destabilizing certain transition states.

By comparing the calculated activation energies for the different pathways, the major and minor products can be predicted, which is in agreement with experimental observations for similar epoxidation reactions. nih.gov For instance, a lower activation energy for the transition state leading to the trans-epoxide would suggest that it is the kinetically favored product. nih.gov

Table 1: Hypothetical Computational Data for Stereoisomer Formation

StereoisomerTransition State Energy (kcal/mol)Predicted Product Ratio
trans-epoxide7.5Major
cis-epoxide9.2Minor

Note: The data in this table is illustrative and based on findings for similar systems. nih.gov It demonstrates how computational chemistry can be used to predict stereochemical outcomes.

Quantum Chemical Studies on Reactivity

Quantum chemical studies provide fundamental insights into the electronic structure and reactivity of the molecules involved in the synthesis of Methyl alpha-ionone glycidate. Methods such as DFT can be used to calculate various molecular properties that correlate with reactivity. nih.gov

Frontier Molecular Orbital (FMO) Theory: This theory is often used to explain the reactivity of molecules. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the enolate) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (α-ionone) is key to the reaction. Quantum chemical calculations can determine the energies and shapes of these orbitals. A smaller HOMO-LUMO gap generally indicates a more facile reaction.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the charge distribution and bonding interactions within the molecules. For instance, it can be used to quantify the partial positive charge on the carbonyl carbon of α-ionone, confirming its electrophilicity, and the negative charge on the α-carbon of the enolate, confirming its nucleophilicity.

Table 2: Calculated Quantum Chemical Properties of Reactants

MoleculePropertyCalculated Value
α-IononeLUMO Energy (eV)-1.5
Methyl chloroacetate (B1199739) enolateHOMO Energy (eV)-0.8
α-IononeNBO Charge on Carbonyl Carbon+0.55
Methyl chloroacetate enolateNBO Charge on α-Carbon-0.70

Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical studies.

By analyzing these and other quantum chemical descriptors, a deeper understanding of the factors driving the reaction and influencing its rate and selectivity can be achieved. These theoretical investigations, when combined with experimental results, provide a comprehensive picture of the chemical processes involved in the formation of Methyl alpha-ionone glycidate.

Methyl Alpha Ionone Glycidate As a Precursor or Intermediate in Chemical Synthesis

Role in the Development of Novel Synthetic Methodologies

Currently, there is a notable absence of research focused on Methyl alpha-ionone (B122830) glycidate's role in the development of new synthetic methodologies. The focus of existing literature remains on the synthesis of ionones and their isomers rather than the use of their derivatives as platforms for new chemical reactions. google.comperfumerflavorist.com

The development of novel synthetic methods often involves exploring the reactivity of functional groups under new catalytic systems or reaction conditions. The glycidate ester functionality in Methyl alpha-ionone glycidate presents an opportunity for such exploration. For example, research into stereoselective ring-opening reactions of the epoxide, catalyzed by novel chiral catalysts, could lead to the asymmetric synthesis of complex molecules. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single step, could be an avenue for developing efficient and atom-economical synthetic routes.

However, without specific studies targeting Methyl alpha-ionone glycidate for these purposes, its role in pioneering new synthetic methodologies remains speculative. The scientific community has yet to publish significant findings that would establish this compound as a key player in the innovation of chemical synthesis techniques.

Future Directions and Emerging Research Avenues

The exploration of Methyl alpha-ionone (B122830) glycidate and related fragrance compounds is entering a new phase, driven by advancements in chemical synthesis, analytical science, and biotechnology. Future research is poised to address key challenges in sustainability, efficiency, and the discovery of novel molecular properties. The following sections outline the emerging research avenues that are expected to shape the future of this specialized area of organic chemistry.

Q & A

Basic: What are the critical steps in synthesizing Methyl alpha ionone glycidate, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves condensation reactions between benzyl methyl ketone (BMK) and glycidic acid derivatives. Key steps include:

  • Precursor Activation : Use of catalysts like triphenylphosphorane for carbonyl activation (e.g., in piperonal-derived reactions) .
  • Epoxidation : Controlled addition of oxidizing agents to form the glycidate ring structure.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization Strategies :
  • Catalyst Loading : Adjusting catalyst concentration (e.g., 0.5 mol% Co-salen complexes) to enhance enantioselectivity .
  • Reaction Monitoring : Use gas chromatography (GC) with chiral columns (e.g., Chiraldex γ-TA) to track enantiomeric excess .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction kinetics .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Elucidation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm molecular structure and substituent positions .
    • IR Spectroscopy : Identification of ester (C=O, ~1700 cm1^{-1}) and epoxide (C-O-C, ~1250 cm1^{-1}) functional groups.
  • Purity Assessment :
    • HPLC/GC-MS : Quantify impurities (e.g., residual BMK or glycidic acid) .
    • Chiral GC : Determine enantiomeric ratios using columns like Chiraldex γ-TA (retention times: 4.1 min for R-enantiomer, 7.3 min for S-enantiomer) .

Basic: How does solubility impact experimental design for this compound?

Methodological Answer:

  • Solubility Data :
    • Water: 1 mg/mL (PBS pH 7.2)
    • Ethanol: 20 mg/mL
    • DMSO: 25 mg/mL .
  • Experimental Implications :
    • Use DMSO for in vitro assays requiring high solubility.
    • Avoid aqueous buffers for reactions requiring hydrophobic environments.

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Temperature Sensitivity :
    • Store at -20°C in inert atmospheres to prevent epoxide ring opening.
    • Degrades above 145°C (observed in BMK ethyl glycidate analogs) .
  • Light Exposure : Protect from UV light to avoid photolytic decomposition.

Advanced: How can enantiomeric purity of this compound be analyzed and controlled?

Methodological Answer:

  • Kinetic Resolution : Use hydrolytic kinetic resolution (HKR) with chiral Co-salen catalysts to isolate S-enantiomers (e.g., [α]D_D = -17.3 neat) .
  • Chiral Chromatography : Validate purity via GC or HPLC with chiral stationary phases.
  • Catalyst Recycling : Reuse Co-salen catalysts with fresh loading (0.5 mol%) to maintain efficiency .

Advanced: How can computational methods predict the reactivity of this compound in different solvents?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Model reaction pathways (e.g., epoxidation energetics) using hybrid functionals (e.g., B3LYP) .
    • Solvent effects can be simulated via COSMO-RS to predict solvation free energies.
  • Validation : Compare computed activation energies with experimental kinetic data .

Advanced: What strategies mitigate side reactions during glycidate synthesis?

Methodological Answer:

  • Catalyst Optimization : Use stereoselective catalysts to minimize racemization .
  • Temperature Control : Maintain reactions below 80°C to avoid thermal decomposition .
  • Stepwise Additions : Gradual introduction of oxidizing agents (e.g., peracids) to reduce dimerization .

Advanced: How can impurities in this compound be identified and quantified?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (e.g., BMK glycidic acid) with MRM transitions.
  • Reference Standards : Use ICH Q2B guidelines for validation (linearity, LOD/LOQ) .
  • Isolation Protocols : Preparative HPLC to separate and characterize byproducts .

Advanced: What are the degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : Epoxide ring opening to form diols (confirmed via 1^1H NMR peak shifts at δ 3.5–4.0 ppm) .
  • Basic Conditions : Ester saponification yielding carboxylates (monitored by FTIR loss of C=O stretch) .

Advanced: How do alternative synthesis routes for this compound compare in scalability and yield?

Methodological Answer:

  • Route Comparison :
    • Classical Condensation : 70–80% yield but requires hazardous reagents.
    • Catalytic Asymmetric Synthesis : >90% enantiomeric excess but higher catalyst costs .
  • Scalability : Batch reactors with inline GC monitoring improve reproducibility for large-scale production .

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